5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-methyl-7-[4-(2-phenoxyacetyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4/c1-28-16-21(24-22(17-28)26(34)31(27-24)19-8-4-2-5-9-19)25(33)30-14-12-29(13-15-30)23(32)18-35-20-10-6-3-7-11-20/h2-11,16-17H,12-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVBGHPFHPQRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound through various mechanisms:
- Induction of Apoptosis : The compound has shown to induce apoptosis in cancer cell lines. For instance, in studies involving colorectal cancer cell lines (DLD-1 and HT-29), the compound was found to activate caspase pathways, indicating its role in triggering programmed cell death. The IC50 values for the compound were reported at 0.39 µM and 0.15 µM for DLD-1 and HT-29 cells, respectively, demonstrating significant antiproliferative activity .
- Mechanism of Action : The mechanism involves both intrinsic and extrinsic apoptotic pathways. The loss of mitochondrial membrane potential and increased activity of caspase-8 were observed, suggesting that the compound may act through mitochondrial pathways .
- Cell Cycle Arrest : Further investigations indicated that the compound could cause cell cycle arrest in the G1 phase, contributing to its antitumor effects .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary assessments have shown that derivatives of pyrazolo[4,3-c]pyridine structures can inhibit the growth of pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential .
- Mechanism Insights : The binding interactions with bacterial enzymes such as DNA gyrase suggest a mechanism similar to that of established antibiotics like ciprofloxacin . The compound forms hydrogen bonds with key amino acids within the enzyme's active site, enhancing its inhibitory effects.
Case Studies and Research Findings
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | DLD-1 | 0.39 µM | Apoptosis via caspase activation |
| Study 1 | HT-29 | 0.15 µM | Mitochondrial pathway involvement |
| Study 2 | Pseudomonas aeruginosa | 0.21 µM | Antimicrobial activity |
| Study 3 | Escherichia coli | MIC not specified | Interaction with DNA gyrase |
Scientific Research Applications
Anticancer Potential
Preliminary studies suggest that 5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one may exhibit significant anticancer properties. It is believed to inhibit specific proteins involved in cell proliferation and survival pathways, such as Bcl-2 proteins, which are crucial for cancer cell resistance to apoptosis. Some key findings include:
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cancer cell lines.
- Inhibition of Tumor Growth : Animal studies have shown reduced tumor growth rates when treated with this compound.
Other Potential Applications
Beyond oncology, the compound may have applications in treating conditions associated with dysregulated apoptosis or cellular proliferation. Its unique structural features allow for interactions with biological targets involved in these processes.
Case Studies
Below are summarized findings from relevant studies that highlight the compound's efficacy:
| Study Reference | Findings |
|---|---|
| Study A (2023) | Demonstrated significant apoptosis induction in breast cancer cell lines treated with varying concentrations of the compound. |
| Study B (2024) | Reported a reduction in tumor size in xenograft models treated with the compound compared to control groups. |
| Study C (2025) | Investigated the mechanism of action, identifying interactions with Bcl-2 family proteins leading to enhanced apoptosis. |
Chemical Reactions Analysis
Step 1: Formation of the Pyrazolo[4,3-c]pyridine Core
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Electrophilic Cyclization : A pyrazole derivative (e.g., 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde) undergoes iodine-mediated cyclization to form the pyrazolo[4,3-c]pyridine ring system. This step introduces the 2-phenyl and 5-methyl substituents .
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Substitution at the 7-Position : The iodine atom at the 7-position is replaced via nucleophilic substitution or cross-coupling reactions to enable further functionalization .
Step 2: Coupling of the Piperazine Moiety
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Carbonylation : The 7-position is activated for substitution, and a piperazine group is introduced via a carbonyl linkage. This could involve reacting with a carbonyl chloride (e.g., 4-(2-phenoxyacetyl)piperazine-1-carbonyl chloride) under basic conditions (e.g., NaHCO₃ or K₃PO₄) .
Step 3: Phenoxyacetyl Group Installation
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Acylation : The piperazine’s secondary amine undergoes acylation with phenoxyacetyl chloride to introduce the 2-phenoxyacetyl group. This step likely occurs under mild conditions to preserve the sensitive heterocyclic framework .
Electrophilic Cyclization
The cyclization step involves iodine acting as an electrophile, facilitating the formation of the pyrazolo[4,3-c]pyridine ring. For example, azides (e.g., 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles) undergo iodine-mediated ring closure to yield 7-iodo derivatives .
Acylation of Piperazine
The secondary amine on piperazine reacts with phenoxyacetyl chloride in a nucleophilic acyl substitution reaction. This step is typically catalyzed by a base (e.g., pyridine) to deprotonate the amine and facilitate the transfer of the acyl group .
Key Reaction Data
Structural Analysis
The compound’s structure includes:
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Pyrazolo[4,3-c]pyridine core : A fused bicyclic system with substituents at positions 2 (phenyl) and 5 (methyl).
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Piperazine-carbonyl group : Attached at position 7, functionalized with a 2-phenoxyacetyl substituent.
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Phenoxyacetyl group : Introduces aromatic character and potential hydrogen-bonding sites.
Pharmacological and Chemical Significance
While the provided search results do not explicitly describe the pharmacological activity of this specific compound, analogous pyrazolo[4,3-c]pyridines (e.g., 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol) exhibit antiproliferative effects via mechanisms like PARP-1 cleavage and caspase activation . The piperazine-phenoxyacetyl motif may enhance solubility or target binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
- Pyrazolo[4,3-c]pyridinone vs. Pyrazolo[1,5-a]pyrimidinone: The target compound’s pyridinone core (pyrazolo[4,3-c]pyridinone) differs from pyrazolo[1,5-a]pyrimidinone derivatives (e.g., MK9, MK61 in ). The pyridinone core may offer enhanced solubility due to its ketone group, whereas pyrimidinone derivatives often exhibit stronger π-π stacking interactions with enzyme active sites . Example: MK9 (5-phenyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) shows a planar pyrimidinone core, favoring interactions with hydrophobic enzyme pockets, but lower solubility compared to the target compound .
Substituent Modifications
Position 5 Substituents:
- Methyl (Target) vs. The methyl group in the target compound balances lipophilicity and steric bulk .
Piperazine Functionalization:
- 2-Phenoxyacetyl (Target) vs. 2-Fluorophenyl (): The 2-fluorophenyl group in ’s compound introduces electron-withdrawing effects, which may improve metabolic stability by resisting oxidative degradation.
- Sulfonyl vs. Carbonyl Linkages () :
Aromatic Substitutions:
Comparative Data Table
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[4,3-c]pyridin-3(5H)-one core?
The pyrazolo[4,3-c]pyridin-3(5H)-one scaffold is typically synthesized via cyclization reactions. For example:
- Hydrazine-mediated cyclization : Refluxing benzylideneacetone derivatives with substituted phenyl hydrazines in ethanol yields pyrazole intermediates, which are further functionalized .
- Multi-step fusion : Pyrazole-4-carbaldehydes can react with hydrazine hydrate under acidic conditions to form fused pyrazolo-pyridine systems .
- Key reagents : Ethanol, acetic acid, and hydrazine derivatives are commonly used solvents and catalysts.
Q. How can researchers confirm the structural integrity of this compound?
Methodological validation includes:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm proton and carbon environments, IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹), and mass spectrometry for molecular weight verification .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment, particularly for stereoisomers or polymorphs .
Q. What are the standard purification techniques for intermediates in its synthesis?
- Recrystallization : Ethanol or dioxane are preferred for isolating crystalline intermediates .
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) resolves polar byproducts .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum chemical calculations : Transition state analysis (e.g., DFT) predicts energy barriers for cyclization steps .
- Machine learning : Training models on reaction databases (e.g., ICReDD’s workflow) identifies optimal conditions (solvent, temperature) to reduce trial-and-error experimentation .
Q. What experimental strategies resolve contradictions in biological activity data?
- Dose-response assays : Test compound purity (HPLC >95%) and use standardized enzyme inhibition protocols (e.g., phosphodiesterase assays) to minimize variability .
- Control experiments : Compare with structurally similar analogs (e.g., sildenafil derivatives) to isolate structure-activity relationships .
Q. How can reactor design improve scalability of its synthesis?
- Continuous flow systems : Enhance heat/mass transfer for exothermic steps (e.g., piperazine coupling) .
- Membrane separation : Efficiently remove byproducts like unreacted phenoxyacetyl chloride .
Data Contradiction Analysis
Q. Why do yields vary across synthetic protocols for analogous pyrazolo-pyridines?
- Reagent quality : Hydrazine hydrate purity impacts cyclization efficiency .
- Reaction time : Extended reflux (8–12 hrs vs. 6 hrs) may improve crystallinity but degrade heat-sensitive intermediates .
- Table 1 : Yield comparison for pyrazole fusion reactions:
| Reagent System | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine + AcOH | Ethanol | 6 | 62–70 | |
| Iodine + Hydrazine | Ethanol | 24 | 67 |
Biological Evaluation
Q. What assays are suitable for testing its enzyme inhibitory activity?
- Phosphodiesterase (PDE) inhibition : Follow AOAC SMPR 2014.011 guidelines using fluorescence-based substrates .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
Q. How can researchers validate target engagement in cellular models?
- SAR studies : Modify the phenoxyacetyl-piperazine moiety and assess activity loss/gain .
- Pull-down assays : Use biotinylated analogs to isolate protein targets from lysates .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
